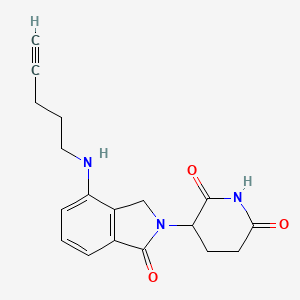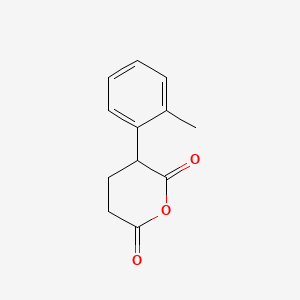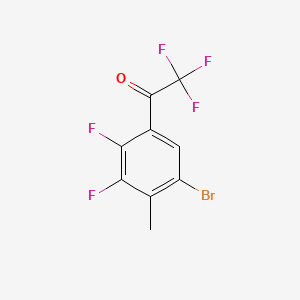
Lenalidomide-C3-alkyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide-C3-alkyne is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a derivative of thalidomide and has been widely used in the treatment of multiple myeloma and myelodysplastic syndromes. The addition of the C3-alkyne group to lenalidomide enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-C3-alkyne typically involves the bromination of glutarimide in the presence of acetic acid and bromine to give 3-bromopiperidine-2,6-dione. This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in the presence of dimethylformamide (DMF) and potassium carbonate (K2CO3) to form the desired compound . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and efficiency. The final product is purified using techniques such as recrystallization and chromatography to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Lenalidomide-C3-alkyne undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding epoxides or ketones.
Reduction: The nitro group in the compound can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are used under mild conditions.
Major Products
Aplicaciones Científicas De Investigación
Lenalidomide-C3-alkyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in click chemistry reactions.
Biology: Employed in the study of protein interactions and cellular pathways.
Medicine: Investigated for its potential in targeted drug delivery and as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mecanismo De Acción
Lenalidomide-C3-alkyne exerts its effects by binding to cereblon, a substrate receptor for the CRL4 E3 ubiquitin ligase complex. This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent degradation of specific proteins such as IKZF1 and IKZF3. This degradation disrupts cellular processes, leading to the death of cancer cells and modulation of immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with similar therapeutic effects but different pharmacokinetics.
Lenalidomide-4’-alkyl-C3-azide: A related compound used in click chemistry for the synthesis of proteolysis-targeting chimeras (PROTACs).
Uniqueness
Lenalidomide-C3-alkyne stands out due to its enhanced chemical reactivity and versatility in various applications. The presence of the alkyne group allows for unique reactions and modifications, making it a valuable tool in both research and industrial settings.
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and mechanism of action make it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C18H19N3O3 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
3-[3-oxo-7-(pent-4-ynylamino)-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H19N3O3/c1-2-3-4-10-19-14-7-5-6-12-13(14)11-21(18(12)24)15-8-9-16(22)20-17(15)23/h1,5-7,15,19H,3-4,8-11H2,(H,20,22,23) |
Clave InChI |
HZOKXPPDHBROPJ-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methylsulfanyl]propanoyl-methylamino]propanoate](/img/structure/B14759739.png)
![8,9,17,18-Tetraoxadispiro[6.2.6~10~.2~7~]octadecane](/img/structure/B14759743.png)
![4-(2,4,6-Tribromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14759755.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-hydroxyethyl)urea](/img/structure/B14759757.png)









